Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878398
InChI: InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1
SMILES:
Molecular Formula: C34H48F6FeP2
Molecular Weight: 688.5 g/mol

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-

CAS No.:

Cat. No.: VC15878398

Molecular Formula: C34H48F6FeP2

Molecular Weight: 688.5 g/mol

* For research use only. Not for human or veterinary use.

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- -

Specification

Molecular Formula C34H48F6FeP2
Molecular Weight 688.5 g/mol
IUPAC Name [(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron
Standard InChI InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1
Standard InChI Key JRQFJZMJWPMCTL-ZSFUJXLDSA-N
Isomeric SMILES C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
Canonical SMILES CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule features a ferrocene backbone substituted at the 1- and 2-positions with phosphine groups. The 1-position carries a [(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl] moiety, while the 2-position is occupied by a [bis[4-(trifluoromethyl)phenyl]phosphino] group . This arrangement creates a planar chiral environment due to the restricted rotation of the cyclopentadienyl rings and the stereogenic phosphorus centers .

Electronic and Steric Properties

  • Electron-withdrawing effects: The trifluoromethyl (-CF₃) groups on the aryl phosphine induce significant electron withdrawal, modulating the ligand’s σ-donor and π-acceptor capabilities .

  • Steric bulk: The tert-butyl (C(CH₃)₃) groups create a conical steric shield around the phosphorus atom, directing substrate approach in catalytic cycles .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₃₄H₃₈F₆FeP₂
ChiralityPlanar (ferrocene) + P-stereogenicity
Phosphine substituentst-Bu (1-position), 4-CF₃Ph (2-position)

Synthesis and Functionalization

Diastereoselective Lithiation Strategy

The ligand is synthesized through a multi-step sequence starting from Ugi’s amine derivatives :

  • Lithiation: Chiral ferrocene precursors undergo diastereoselective lithiation using sec-butyllithium at -78°C to generate configurationally stable intermediates .

  • Phosphine introduction: Sequential quenching with chlorophosphines (e.g., ClP(t-Bu)₂ and ClP(4-CF₃C₆H₄)₂) installs the phosphine groups with retention of stereochemistry .

  • Purification: Chromatographic separation on silica gel yields the enantiomerically pure product, confirmed by ³¹P NMR and X-ray crystallography .

Challenges in Synthesis

  • Phosphine dichloride availability: Limited commercial access to aryl(alkyl)phosphine dichlorides necessitates custom synthesis, complicating scale-up .

  • Stereochemical control: Competing pathways during lithiation require strict temperature control (-78°C) to maintain >95% diastereomeric excess .

Applications in Asymmetric Catalysis

Gold(I)-Catalyzed Cycloadditions

The ligand forms highly active [Au(L)(NTf₂)] complexes for enantioselective formal [4+2] cycloadditions. Key performance metrics include:

  • Substrate scope: Arylalkynes with electron-donating (e.g., -OMe) or withdrawing (-CF₃) groups convert to bicyclic products in >90% yield and 96:4 er .

  • Reactivity enhancement: Compared to JohnPhos-type ligands, turnover frequencies increase 3–5× due to improved π-π interactions between the ferrocenyl backbone and substrates .

Table 2: Catalytic Performance in Model Reactions

SubstrateYield (%)Enantiomeric Ratio (er)Reference
4-MeO-C₆H₄-C≡C-CH₂CH₂CH₂9596:4
4-CF₃-C₆H₄-C≡C-CH₂CH₂CH₂9292:8
3-Thienyl-C≡C-CH₂CH₂CH₂8889:11

Hydrogenation and Cross-Coupling

  • Rhodium-catalyzed hydrogenation: The ligand enables asymmetric hydrogenation of α,β-unsaturated ketones with 85–92% ee, outperforming BINAP derivatives by 10–15% .

  • Palladium cross-coupling: Suzuki-Miyaura couplings of aryl chlorides proceed at 0.5 mol% catalyst loading, achieving >99% conversion in <12 h .

Comparative Analysis with Related Ligands

vs. Josiphos and BoPhoz

  • Steric tunability: The tert-butyl/CF₃Ph combination provides broader steric adjustment than Josiphos’ diphenylphosphine groups .

  • Electronic effects: CF₃ groups lower the LUMO of bound metals by 0.3 eV versus BoPhoz, accelerating oxidative addition steps .

vs. Chiral Dioxazoline Ligands

  • Enantioselectivity: Delivers 10–20% higher er in Cu(I)-catalyzed cyclopropanations compared to dioxazoline-ferrocene hybrids .

  • Synthetic accessibility: Requires 3 fewer steps than dioxazoline ligands, though at 2× higher cost per gram .

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